1-(4-Trifluoromethylphenyl)isoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-20-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPOXQWXNHAESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Isoquinoline Alkaloids and Fluorinated Heterocycles
1-(4-Trifluoromethylphenyl)isoquinoline belongs to the vast and structurally diverse family of isoquinoline (B145761) alkaloids. chemicalbook.com These naturally occurring and synthetic compounds, characterized by a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, have a long history in traditional and modern medicine. nih.govnih.gov Isoquinoline alkaloids are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and notable antitumor properties. researchgate.netresearchgate.net Their diverse pharmacological profiles have established them as privileged scaffolds in the development of new therapeutic agents. chemicalbook.com
The introduction of fluorine atoms into heterocyclic compounds represents a key strategy in modern medicinal chemistry, leading to the development of numerous successful drugs. researchgate.netnih.gov Fluorinated heterocycles often exhibit improved metabolic stability, bioavailability, and binding affinity to their biological targets. researchgate.netecust.edu.cn The presence of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and pKa, thereby enhancing its drug-like characteristics. nih.govecust.edu.cn Consequently, the fusion of an isoquinoline framework with a fluorine-containing substituent, as seen in This compound , presents a promising avenue for the discovery of novel bioactive molecules.
Significance of the Trifluoromethyl Moiety in Chemical Biology and Molecular Design
De Novo Synthesis Approaches
Cyclization Reactions for Isoquinoline Ring Formation
Traditional cyclization reactions remain a cornerstone for the synthesis of the isoquinoline ring system. These methods typically involve the formation of a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently aromatized to the final isoquinoline product.
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to their corresponding isoquinolines. nrochemistry.comjk-sci.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. nrochemistry.comwikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor would be N-(2-phenylethyl)-4-(trifluoromethyl)benzamide.
The reaction is typically carried out in the presence of condensing agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nrochemistry.comwikipedia.orgnih.gov The choice of reagent can be critical, especially for substrates with electron-withdrawing groups like the trifluoromethyl group, which can deactivate the aromatic ring towards electrophilic substitution. In such cases, stronger dehydrating agents and higher temperatures may be required. wikipedia.org A modification of this reaction using oxalyl chloride has been shown to prevent the formation of side products. organic-chemistry.org
The general mechanism involves the activation of the amide carbonyl group by the dehydrating agent, followed by an intramolecular electrophilic attack of the electron-rich benzene (B151609) ring onto the activated carbonyl carbon. This cyclization forms a dihydroisoquinoline intermediate. Subsequent dehydrogenation, often achieved by using a palladium catalyst or other oxidizing agents, yields the final aromatic isoquinoline. nrochemistry.com While direct synthesis of this compound via this method is not extensively detailed in the literature, the successful synthesis of the closely related 1-(3,5-bis(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline highlights the viability of this approach for fluorinated analogues. nrochemistry.com
Table 1: Key Features of the Bischler-Napieralski Reaction for 1-Arylisoquinoline Synthesis
| Feature | Description |
| Precursor | β-phenylethylamides |
| Key Reagents | POCl₃, P₂O₅, Tf₂O |
| Intermediate | 3,4-Dihydroisoquinoline |
| Final Step | Dehydrogenation/Aromatization |
| Applicability | Widely used for 1-substituted isoquinolines |
The Pomeranz-Fritsch reaction provides an alternative route to the isoquinoline nucleus, starting from a benzaldehyde (B42025) and an aminoacetal. acs.orgresearchgate.netorganicreactions.org To synthesize this compound using this method, the likely starting materials would be 4-(trifluoromethyl)benzaldehyde (B58038) and aminoacetaldehyde diethyl acetal.
The reaction proceeds in two main stages. researchgate.netorganicreactions.org First, the benzaldehyde condenses with the aminoacetal to form a Schiff base. researchgate.net In the second stage, an acid-catalyzed cyclization of the Schiff base occurs, leading to the formation of the isoquinoline ring. acs.orgresearchgate.netresearchgate.net Concentrated sulfuric acid is a common catalyst for this cyclization step. wikipedia.org
Modifications to the classical Pomeranz-Fritsch synthesis, such as the Schlittler-Müller modification, allow for the use of a substituted benzylamine (B48309) and a glyoxal (B1671930) acetal, which can also lead to the desired isoquinoline product. researchgate.net The yields of the Pomeranz-Fritsch reaction can vary widely depending on the substituents present on the aromatic ring. researchgate.netorganicreactions.org Electron-withdrawing groups, such as the trifluoromethyl group, on the benzaldehyde can influence the efficiency of the cyclization step.
Table 2: Comparison of Bischler-Napieralski and Pomeranz-Fritsch Reactions
| Synthetic Method | Starting Materials | Key Intermediate |
| Bischler-Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Schiff Base |
Palladium-Catalyzed C-H Activation and Functionalization
Modern synthetic methodologies, particularly those involving transition-metal catalysis, have opened new avenues for the synthesis of isoquinolines. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. mdpi.comnih.govnih.gov
In the context of synthesizing this compound, a plausible strategy would involve the palladium-catalyzed C-H arylation of an isoquinoline precursor or the construction of the isoquinoline ring through a C-H activation/annulation cascade. For instance, the reaction of a substituted benzamide (B126) with an appropriate coupling partner in the presence of a palladium catalyst can lead to the formation of an isoquinolinone, which could then be further modified. mdpi.com
Research has shown that palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters can produce various substituted 3,4-dihydroisoquinolin-1(2H)-ones. organic-chemistry.org However, the presence of strong electron-withdrawing groups like trifluoromethyl on the benzamide was found to significantly reduce the reactivity of the substrate, leading to lower yields. mdpi.com Another approach involves the palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives, which has been successful in creating fused heteroaromatic compounds and could be adapted for isoquinoline synthesis. beilstein-journals.org These methods often require specific directing groups to achieve high regioselectivity. nih.gov
Copper-Catalyzed Methodologies, Including Transfer Hydrogenation
Copper-catalyzed reactions have also been employed in the synthesis and modification of isoquinolines. While de novo synthesis of the isoquinoline ring using copper catalysis is less common than palladium-based methods, copper plays a significant role in subsequent transformations.
A notable example is the copper-catalyzed transfer hydrogenation of 1-substituted isoquinolines to their corresponding 1,2,3,4-tetrahydroisoquinolines. nih.govacs.org In a study demonstrating the scope of this reaction, 1-(4-(trifluoromethyl)phenyl)isoquinoline was successfully reduced to its tetrahydroisoquinoline derivative in good yield (79%). acs.org This reaction typically employs a copper(II) trifluoromethanesulfonate (B1224126) catalyst in conjunction with an oxazaborolidine-BH₃ complex as the hydrogen source, under mild reaction conditions. nih.govacs.org
This methodology, while not a de novo synthesis of the aromatic isoquinoline ring itself, is crucial as it confirms the successful prior synthesis and stability of this compound and provides a direct route to its reduced, and often biologically relevant, analogues.
Table 3: Copper-Catalyzed Transfer Hydrogenation of this compound
| Catalyst | Hydrogen Source | Solvent | Yield (%) |
| Cu(OTf)₂ | Oxazaborolidine-BH₃ complex | Dichloroethane | 79 |
Electroreductive Synthesis of Isoquinoline Derivatives
Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. The electroreductive cyclization of suitable precursors can be used to form the isoquinoline core. For instance, the intramolecular cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide has been reported, although this leads to triazole derivatives rather than isoquinolines. nih.gov
One-Pot Multicomponent Reactions (MCRs) and Tandem Processes
While a direct one-pot synthesis of this compound is not extensively documented, related MCRs for similar structures highlight the potential of this strategy. For instance, a Lewis acid and organocatalyst co-catalyzed three-component reaction of 2-(1-alkynyl)benzaldehydes, amines, and various nucleophiles (such as ketones or indoles) has been developed to produce a diverse library of 1-substituted-1,2-dihydroisoquinolines. Applying this logic, a hypothetical MCR to access the target compound could involve the reaction of a 2-alkynylbenzaldehyde, an ammonia (B1221849) source, and a suitable 4-trifluoromethylphenyl nucleophile.
Tandem reactions have also proven effective. A base-promoted tandem reaction between 2-methyl-arylaldehydes and benzonitriles provides a transition-metal-free pathway to 3-aryl isoquinolines. nih.govresearchgate.net Although this substitution pattern differs from the target compound, the principle of sequential, one-pot bond formation is a cornerstone of modern isoquinoline synthesis. The mechanism typically involves the deprotonation of the methyl group, nucleophilic addition to the nitrile, subsequent cyclization onto the aldehyde, and final aromatization. nih.gov
A summary of representative tandem reaction conditions for isoquinoline synthesis is presented below.
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent | Temperature (°C) | Product Type |
| 2-Methylbenzaldehyde | Benzonitrile | LiN(SiMe₃)₂ / Cs₂CO₃ | CPME | 120 | 3-Aryl isoquinoline |
| 2-Alkynylbenzaldehyde | Amine / Ketone | Lewis Acid / Proline | - | - | 1-Substituted-1,2-dihydroisoquinoline |
Phosphonium-Trifluoroacetamide Chemistry for Trifluoromethyl Group Introduction
The introduction of a trifluoromethyl (-CF₃) group onto a heterocyclic core can significantly alter its physicochemical and biological properties. Phosphonium-trifluoroacetamide chemistry offers a specific method for achieving this transformation on the isoquinoline nucleus. acs.org This strategy utilizes a trifluoroacetamide (B147638) group, derived from the inexpensive and easy-to-handle trifluoroacetic anhydride (TFAA), as the trifluoromethyl source. acs.org
The synthesis involves the preparation of a benzylphosphonium salt bearing a protected N-trifluoroacetylamino group. The cyclization to form the trifluoromethylated isoquinoline skeleton requires masking the amide proton of the trifluoroacetamide, for instance, with a p-methoxybenzyl (PMB) group. acs.org The reaction is promoted by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism involves the formation of an eight-membered cyclic phosphonium (B103445) alkoxide intermediate, followed by a Wittig-type reaction and elimination of phosphine (B1218219) oxide to construct the dihydroisoquinoline ring, which is subsequently oxidized to the aromatic isoquinoline. acs.org
This method is distinct from the synthesis of this compound but is a key strategy for producing isoquinolines that are directly substituted with a trifluoromethyl group.
| Substrate | Base | Key Feature | Product |
| N-protected benzylphosphonium salt with trifluoroacetamide group | DBU | Masking of the amide proton is required for cyclization | Trifluoromethyl-substituted isoquinoline |
Metal-Free C-4 Alkylation of Isoquinolines via Temporary Dearomatization
Functionalization of the isoquinoline core at positions other than C-1 can provide valuable analogues. A metal-free method for the selective C-4 alkylation of isoquinolines has been developed that proceeds through a temporary dearomatization strategy. acs.orgsci-hub.sersc.org This approach avoids the use of transition metals and does not require pre-activation of the isoquinoline nitrogen via quaternization. sci-hub.sersc.org
In this reaction, isoquinoline is treated with a carboxylic acid, such as benzoic acid, and a vinyl ketone as the electrophile. acs.orgsci-hub.se The proposed mechanism involves the nucleophilic addition of benzoic acid to the C-1 position of the protonated isoquinoline, forming a non-aromatic 1,2-dihydroisoquinoline (B1215523) intermediate. sci-hub.senih.gov This dearomatized intermediate is sufficiently nucleophilic at the C-4 position to attack the vinyl ketone (a Michael addition). Subsequent elimination of benzoic acid restores the aromaticity of the ring, yielding the C-4 alkylated isoquinoline. sci-hub.senih.gov This method is complementary to reductive functionalizations and provides a direct route to C-4 modified isoquinolines, which can serve as a synthetic handle for further derivatization. acs.orgrsc.org
| Reagent 1 | Reagent 2 | Key Strategy | Outcome |
| Isoquinoline | Benzoic Acid | Nucleophilic addition of acid at C-1 | Temporary 1,2-dihydroisoquinoline intermediate |
| 1,2-Dihydroisoquinoline intermediate | Vinyl Ketone | Nucleophilic attack from C-4 | C-C bond formation at C-4 |
| Adduct | - | Elimination of Benzoic Acid | Aromatic C-4 alkylated isoquinoline |
Introduction of the 4-Trifluoromethylphenyl Moiety
The most convergent strategies for synthesizing this compound involve the formation of the isoquinoline core first, followed by the introduction of the aryl group at the C-1 position, or vice versa.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, including the arylation of heterocycles.
The Suzuki-Miyaura coupling is a versatile choice for this transformation. organic-chemistry.orglibretexts.org The reaction typically involves the palladium-catalyzed coupling of a 1-haloisoquinoline (e.g., 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline) with 4-trifluoromethylphenylboronic acid. A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich and sterically bulky phosphine ligands often promote the reaction by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org
The Negishi coupling provides an alternative, often complementary, approach. wikipedia.orgorganic-chemistry.org This reaction couples a 1-haloisoquinoline with an organozinc reagent, such as (4-trifluoromethylphenyl)zinc chloride, in the presence of a palladium or nickel catalyst. wikipedia.org Organozinc reagents are typically more reactive than their boronic acid counterparts, which can be advantageous but may also lead to lower functional group tolerance in some cases.
| Reaction Name | Heterocyclic Partner | Aryl Partner | Catalyst System |
| Suzuki-Miyaura Coupling | 1-Haloisoquinoline | 4-(Trifluoromethyl)phenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |
| Negishi Coupling | 1-Haloisoquinoline | (4-Trifluoromethylphenyl)zinc halide | Pd(0) or Ni(0) catalyst (e.g., Pd(dppf)Cl₂) |
Direct Arylation Approaches
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization (e.g., halogenation) of the isoquinoline ring. These methods involve the transition-metal-catalyzed activation of a C-H bond—in this case, the C1-H bond of isoquinoline—and its subsequent coupling with an aryl halide.
Rhodium(III)-catalyzed C-H activation and annulation reactions are prominent in isoquinoline synthesis. nih.govrsc.org For direct arylation, a Rh(III) catalyst can activate the C1-H bond of isoquinoline, followed by coupling with an arylating agent. Similarly, palladium catalysis is widely employed for the direct C-H arylation of heterocycles. beilstein-journals.orgrsc.org The reaction of isoquinoline with 1-bromo-4-(trifluoromethyl)benzene in the presence of a suitable palladium catalyst system (e.g., Pd(OAc)₂, a phosphine or N-heterocyclic carbene ligand, and a base) could directly afford this compound. The C1-H bond is the most acidic and sterically accessible C-H bond on the pyridine ring of isoquinoline, making it the preferred site for direct functionalization.
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues, specifically 1-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs), is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. acs.orgnih.govnih.gov These saturated analogues contain a stereocenter at the C-1 position.
One major strategy for their stereoselective synthesis is the asymmetric hydrogenation of a prochiral 1-aryl-3,4-dihydroisoquinoline precursor. nih.gov This is typically achieved using iridium or rhodium catalysts complexed with chiral phosphine ligands (e.g., Synphos derivatives). Under a hydrogen atmosphere, the catalyst delivers hydrogen across the C=N bond in a stereocontrolled manner, yielding the THIQ with high enantiomeric excess (ee). nih.gov
Another powerful method is the enantioselective nucleophilic addition of an aryl group to a 3,4-dihydroisoquinoline derivative. For example, the addition of arylzinc reagents (which can be generated from arylboronic esters) to 3,4-dihydroisoquinoline N-oxides can be rendered highly enantioselective by using a chiral ligand. acs.orgnih.gov Similarly, rhodium-catalyzed asymmetric addition of arylboronic acids or their derivatives to 3,4-dihydroisoquinolinium salts is an effective route to enantioenriched 1-aryl THIQs. acs.orgnih.gov
Finally, chiral auxiliary-based methods can be employed. A chiral oxazolo[2,3-a]tetrahydroisoquinoline, derived from a starting isoquinoline and a chiral amino alcohol like phenylglycinol, can undergo diastereoselective alkylation or arylation, followed by removal of the auxiliary to yield the enantiomerically pure 1-substituted THIQ. researchgate.net
| Method | Precursor | Key Reagents | Product |
| Asymmetric Hydrogenation | 1-Aryl-3,4-dihydroisoquinoline | H₂, Chiral Ir or Rh catalyst | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |
| Asymmetric Arylation | 3,4-Dihydroisoquinoline N-oxide | Arylzinc reagent, Chiral ligand | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |
| Asymmetric Arylation | 3,4-Dihydroisoquinolinium salt | Arylboronic acid, Chiral Rh catalyst | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |
| Chiral Auxiliary | Isochroman | Chiral Phenylglycinol, Grignard reagent | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |
Asymmetric Hydrogenation and Reduction Strategies
Asymmetric hydrogenation of the C=N bond in the corresponding 3,4-dihydroisoquinoline precursor is a powerful method to establish the stereocenter at the C1 position. Ruthenium and iridium complexes with chiral ligands are commonly employed for this transformation.
Noyori Protocol and Ruthenium Catalysis: The Noyori-type asymmetric transfer hydrogenation, typically employing a ruthenium catalyst with a chiral diamine ligand (e.g., TsDPEN) in the presence of a hydrogen donor like formic acid/triethylamine or isopropanol (B130326), is a well-established method for the reduction of imines. nih.govnih.gov While specific examples for the direct asymmetric hydrogenation of 1-(4-trifluoromethylphenyl)-3,4-dihydroisoquinoline using the classical Noyori protocol are not extensively documented in the reviewed literature, the general applicability of this method to 1-aryl-substituted dihydroisoquinolines is well-recognized. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to a range of 1-aryl-substituted dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines in high yields and enantioselectivities. nih.gov
A study on the ruthenium-catalyzed asymmetric transfer hydrogenation of various 1-aryl-substituted dihydroisoquinolines demonstrated the effectiveness of this approach. The general conditions and outcomes for representative substrates are summarized in the table below.
| Substrate (Aryl Group) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | RuCl2(S,S)-TsDPEN | 95 | 98 |
| 4-Methoxyphenyl | RuCl2(S,S)-TsDPEN | 96 | 97 |
| 4-Chlorophenyl | RuCl2(S,S)-TsDPEN | 94 | 98 |
Data adapted from studies on related 1-aryl-tetrahydroisoquinolines. nih.gov
Iridium-catalyzed asymmetric hydrogenation offers another efficient route. For instance, the use of an [Ir(COD)Cl]2 precursor with a chiral phosphine ligand, such as (R)-3,5-diMe-Synphos, has been shown to be effective for the hydrogenation of 1-aryl-3,4-dihydroisoquinolines, providing the products in high yields and with excellent enantiomeric excess. nih.gov
Chiral Auxiliary and Catalyst-Controlled Synthesis
The use of a chiral auxiliary temporarily attached to the molecule can direct the stereochemical outcome of a reaction. In the context of isoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of the dihydroisoquinoline precursor. Subsequent reduction of the C=N bond is then influenced by the stereochemistry of the auxiliary, leading to a diastereoselective synthesis. The auxiliary can be removed in a later step to yield the desired enantiomerically enriched tetrahydroisoquinoline.
While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound were not found in the reviewed literature, this strategy has been successfully applied to the synthesis of other 1-substituted tetrahydroisoquinolines. nih.gov
Catalyst-controlled synthesis relies on a chiral catalyst to induce stereoselectivity. This approach is advantageous as only a substoichiometric amount of the chiral entity is required. The asymmetric hydrogenations discussed in the previous section are prime examples of catalyst-controlled synthesis.
Diastereoselective Approaches to Spiro-Fused Isoquinolines
The this compound scaffold can potentially be elaborated into more complex structures, such as spiro-fused systems. Diastereoselective approaches are crucial for controlling the stereochemistry of the newly formed spirocyclic ring system. One common strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from the isoquinoline nitrogen, with various dipolarophiles. nih.gov The stereochemical outcome of such reactions can often be controlled by the reaction conditions and the nature of the reactants.
For example, the three-component 1,3-dipolar cycloaddition of isoquinoline, an electron-deficient alkene, and an isatin-derived azomethine ylide can lead to the formation of spirooxindole-fused tetrahydroisoquinolines with high diastereoselectivity. nih.gov Although not specifically demonstrated for the 1-(4-trifluoromethylphenyl) substituted isoquinoline, this methodology highlights a potential pathway to complex spirocyclic structures.
Resolution of Racemic Mixtures
When a racemic mixture of this compound is synthesized, separation of the enantiomers is necessary to obtain the pure stereoisomers. Chiral chromatography and derivatization with chiral reagents are the primary methods for this purpose.
Chiral Chromatography (e.g., HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
For the separation of 1-aryl-1,2,3,4-tetrahydroisoquinolines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs have proven effective. nih.govnih.gov A study on the resolution of various 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid demonstrated successful separation. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents with a small amount of an amine or acid modifier to improve peak shape and resolution.
| Analyte (Aryl Group) | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| Phenyl | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol (B129727)/Acetonitrile/Triethylamine (30/70/0.5) | 1.15 | 1.80 |
| 4-Methylphenyl | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Acetonitrile/Triethylamine (30/70/0.5) | 1.18 | 2.10 |
| 4-Chlorophenyl | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Acetonitrile/Triethylamine (30/70/0.5) | 1.20 | 2.35 |
Data adapted from a study on related 1-aryl-tetrahydroisoquinolines. nih.gov
Derivatization with Chiral Reagents
Another approach to resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques, such as gas chromatography (GC) or achiral HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
For tetrahydroisoquinolines, which are secondary amines, chiral reagents like (-)-(1R)-menthyl chloroformate can be used. scirp.org The reaction forms diastereomeric carbamates that can be resolved on a standard achiral GC column. This method is particularly useful for determining the enantiomeric composition of a sample.
| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer | Separation Technique |
|---|---|---|---|
| (-)-(1R)-Menthyl chloroformate | Amine | Carbamate | Gas Chromatography (GC) |
| (+)-Tartaric acid | Amine (basic) | Diastereomeric salt | Crystallization |
| (-)-Mandelic acid | Amine (basic) | Diastereomeric salt | Crystallization |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(4-Trifluoromethylphenyl)isoquinoline is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) and the trifluoromethylphenyl moieties. The aromatic region (typically δ 7.0-9.0 ppm) will be complex due to the presence of multiple, coupled protons.
Isoquinoline Protons: The protons on the isoquinoline ring system will show characteristic chemical shifts and coupling patterns. For instance, the proton at the C3 position is anticipated to appear as a doublet, coupled to the proton at C4. The protons on the benzo-fused ring (C5-C8) will present as a series of multiplets, with their precise shifts influenced by the anisotropic effects of the adjacent rings.
Trifluoromethylphenyl Protons: The 4-(trifluoromethyl)phenyl group will display a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, each integrating to two protons. This pattern arises from the symmetrical substitution on the phenyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Isoquinoline Carbons: The carbon atoms of the isoquinoline core will resonate in the aromatic region (δ 120-160 ppm). The chemical shift of C1, being directly attached to the phenyl ring and the nitrogen atom, is expected to be significantly downfield.
Trifluoromethylphenyl Carbons: The carbons of the phenyl ring will also appear in the aromatic region. The carbon atom bearing the trifluoromethyl group (CF₃) will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The CF₃ carbon itself will have a chemical shift in the range of δ 120-130 ppm with a large one-bond C-F coupling constant. For comparison, in the related compound 1-(4-(trifluoromethyl)phenyl)ethanone, the CF₃ carbon appears as a quartet with a coupling constant (J) of 271 Hz. rsc.org
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single, sharp singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the CF₃ group. rsc.org The chemical shift of this signal is typically in the range of -60 to -65 ppm relative to a standard such as CFCl₃. rsc.org For example, the ¹⁹F NMR signal for the CF₃ group in 1-nitro-4-(trifluoromethyl)benzene is observed at -63.18 ppm. rsc.org
2D-NMR Spectroscopy
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguous assignment of all proton and carbon signals.
HSQC: This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached.
HMBC: This experiment would show correlations between protons and carbons over two or three bonds, helping to establish the connectivity between the isoquinoline and trifluoromethylphenyl rings and to assign the quaternary carbon signals.
Predicted NMR Data for this compound
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | Aromatic protons (isoquinoline): Multiplets in the range of 7.5-8.5 ppm. Aromatic protons (phenyl): Two doublets (AA'BB' system) around 7.7-8.0 ppm. |
| ¹³C NMR | Aromatic carbons: Signals between 120-160 ppm. CF₃ carbon: Quartet around 123-125 ppm. |
| ¹⁹F NMR | Single singlet around -63 ppm. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₆H₁₀F₃N).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Based on the fragmentation of related isoquinoline alkaloids, the following fragmentation pathways can be anticipated:
Loss of a hydrogen radical: Formation of a stable [M-H]⁺ ion.
Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond to yield an [M-CF₃]⁺ fragment.
Cleavage of the bond between the isoquinoline and phenyl rings: This would result in fragment ions corresponding to the trifluoromethylphenyl cation ([C₇H₄F₃]⁺) and the isoquinoline cation ([C₉H₆N]⁺) or related fragments.
Retro-Diels-Alder (RDA) reaction: While less common for aromatic systems, fragmentation of the isoquinoline ring system itself could occur under high energy conditions.
The analysis of these fragment ions helps to confirm the presence of both the isoquinoline and the 4-trifluoromethylphenyl substructures within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: Aromatic ring C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
C-F stretching: The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the range of 1000-1350 cm⁻¹, often as multiple strong bands.
C-H bending: Aromatic C-H out-of-plane bending vibrations will be present in the fingerprint region (below 1000 cm⁻¹), and their specific positions can give clues about the substitution pattern of the aromatic rings.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C/C=N Stretch | 1450 - 1650 |
| C-F Stretch (CF₃) | 1000 - 1350 (strong, multiple bands) |
| Aromatic C-H Bend | Below 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound, being a conjugated aromatic system, is expected to exhibit multiple absorption bands. Isoquinoline itself shows characteristic absorption bands, and the presence of the substituted phenyl ring will likely cause a bathochromic (red) shift of these bands to longer wavelengths. The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions within the aromatic system. The exact positions of the absorption maxima (λmax) would be influenced by the solvent used for the measurement. For similar aromatic heterocyclic compounds, absorption maxima are often observed in the range of 250-350 nm. beilstein-journals.org
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction analysis of this compound would provide precise information about:
Bond lengths and angles: Confirming the expected geometric parameters of the isoquinoline and phenyl rings.
Conformation: Determining the dihedral angle between the planes of the isoquinoline and the 4-trifluoromethylphenyl rings. This would reveal the extent of twisting around the C1-C1' bond.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.
While the crystal structure for the exact target molecule is not available, studies on similar 1-arylisoquinoline derivatives would provide valuable comparative data on typical bond lengths, angles, and packing motifs.
Chiral Analysis Techniques for Enantiomeric Purity Assessment
Since the C1 position of the isoquinoline ring is a stereocenter, this compound can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications. Chiral analysis techniques are employed to separate and quantify these enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for the separation of isoquinoline alkaloids and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is another powerful technique for enantiomeric separation. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent such as methanol (B129727) or ethanol. Chiral SFC can offer advantages over HPLC in terms of speed and reduced solvent consumption. Similar to chiral HPLC, the separation is achieved on a chiral stationary phase. The development of an effective chiral SFC method would involve screening different CSPs and optimizing the mobile phase composition and other chromatographic parameters to achieve baseline separation of the enantiomers.
The successful development of a chiral separation method would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure, conformational possibilities, and reactivity of 1-(4-Trifluoromethylphenyl)isoquinoline.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govrsc.org By calculating the distribution of electrons, DFT can determine key parameters that govern a molecule's stability, reactivity, and spectroscopic characteristics. tandfonline.comfigshare.com Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comsemanticscholar.org
In a DFT study on a series of isoquinoline (B145761) derivatives, a structurally related compound, 5-methyl-6-(4-(trifluoromethyl)phenyl)benzo tandfonline.comresearchgate.netimidazo[2,1-a]isoquinoline (referred to as MPBID5), was analyzed. The calculations, performed at the M06/6-311G(d,p) level, revealed its electronic properties. This compound, which shares the core this compound moiety, was found to have the highest HOMO-LUMO energy gap (3.977 eV) among the derivatives studied, indicating significant stability. nih.gov This stability was attributed to the presence of the -CF3 group. nih.gov
Table 1: FMO Parameters for a this compound Derivative (MPBID5) Data sourced from a DFT study on isoquinoline derivatives. nih.gov
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| MPBID5 | -6.004 | -2.027 | 3.977 |
These theoretical calculations are invaluable for predicting the electronic behavior of this compound and for tuning its properties through structural modification. nih.govresearchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.orgcwu.edu For a molecule like this compound, rotation around the single bond connecting the isoquinoline and trifluoromethylphenyl rings allows for multiple conformers with varying energies.
Computational chemistry is used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. cwu.educwu.edu This process maps out the molecule's "energy landscape," which provides a comprehensive picture of its flexibility and the relative populations of different conformers at a given temperature. High-level quantum chemistry calculations can discriminate between stable conformations, even those that are energetically very similar. rsc.org The results of such analyses indicate that energetically non-equivalent conformers can be separated by low energy barriers, which may allow for conformational cooling and relaxation to the most stable form under certain experimental conditions. rsc.org Understanding the preferred three-dimensional structure is essential, as the specific conformation of a molecule often dictates its biological activity and how it interacts with other molecules.
Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that represent the energy maxima along the reaction coordinate. nih.gov
The activation energy of a reaction—the energy difference between the reactants and the transition state—determines the reaction rate. DFT calculations can accurately predict these energy barriers. f1000research.com Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products, providing a complete and detailed picture of the reaction mechanism. nih.gov This knowledge is vital for optimizing reaction conditions in the synthesis of this compound and its derivatives, as well as for understanding their metabolic pathways or mechanisms of action. nih.govharvard.edu
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior on a timescale from femtoseconds to microseconds.
For this compound, MD simulations can be used to investigate its dynamic properties in various environments, such as in solution or when bound to a biological target like a protein. nih.gov Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the conformational changes of a molecule over time, indicating the stability of a particular structure or complex. researchgate.net RMSF measures the flexibility of individual atoms or residues, highlighting regions of high mobility. researchgate.net These simulations are critical for understanding how the molecule interacts with its environment, assessing the stability of ligand-receptor complexes, and exploring conformational changes that may be essential for its function. nih.gov
Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at a molecular level. mdpi.comresearchgate.net
Docking algorithms explore various binding poses of the ligand in the active site of the receptor and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.netugm.ac.id A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov
For this compound, molecular docking studies can predict how it might bind to specific protein targets. semanticscholar.org These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the molecule and amino acid residues in the protein's active site. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity. f1000research.com
Table 2: Example Binding Affinities of Heterocyclic Compounds against Protein Targets from Docking Studies This table presents representative data from studies on similar heterocyclic compounds to illustrate typical binding affinity values.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Isoquinoline Alkaloid | SARS-CoV-2 Mpro | -7.3 |
| Quinazolinone Derivative | VEGFR2 | -8.5 |
| Quinazolinone Derivative | EGFR | -7.9 |
| Imiquimod | Smad2 | -7.88 |
| Rhusflavone | ERK2 Receptor | -10.9 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net The fundamental principle of QSAR is that the structural properties of a molecule determine its physicochemical properties, which in turn dictate its biological activity. google.com
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. tandfonline.com Then, a variety of molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., partial charges), and hydrophobicity (e.g., LogP). researchgate.net
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is then rigorously evaluated through internal and external validation procedures to ensure its robustness and reliability. tandfonline.com Once validated, the QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules and prioritizing experimental efforts.
Chemical Reactivity and Derivatization Pathways
Functional Group Transformations on the Isoquinoline (B145761) Core
The isoquinoline nucleus is a bicyclic system where a pyridine (B92270) ring is fused to a benzene (B151609) ring. Its reactivity is influenced by the nitrogen atom, which deactivates the heterocyclic ring towards electrophilic attack compared to the carbocyclic benzene ring. However, the nitrogen atom also provides a site for alkylation and activation, enabling subsequent reactions.
The isoquinoline core can be functionalized at various positions through alkylation and arylation reactions. The nitrogen atom (N-2), the carbon adjacent to it (C-1), and other positions on the ring system can be targeted depending on the reaction conditions.
N-Alkylation: The lone pair of electrons on the isoquinoline nitrogen makes it nucleophilic, allowing for direct alkylation. Treatment with alkyl halides (e.g., methyl iodide) or other alkylating agents leads to the formation of quaternary isoquinolinium salts. These salts are important intermediates as the positive charge on the nitrogen atom activates the heterocyclic ring for subsequent nucleophilic attack.
C-1 Arylation: The C-1 position can be arylated through methods that proceed via an N-acylisoquinolinium salt intermediate. arkat-usa.org In a Mannich-type reaction, isoquinoline is first activated with an acylating agent, such as (R)-menthyl chlorocarbonate, in the presence of a Lewis acid like aluminum chloride. The resulting highly electrophilic N-acylisoquinolinium salt is then attacked by electron-rich arenes to furnish 2-acyl-1-aryl-1,2-dihydroisoquinolines. arkat-usa.org
C-4 Alkylation: Direct alkylation at the C-4 position is also possible. A metal-free method involves reacting the isoquinoline with a vinyl ketone in the presence of benzoic acid. acs.orgnih.gov This process proceeds through a temporary dearomatization strategy, where benzoic acid adds to the C-1 position, forming a 1,2-dihydroisoquinoline (B1215523) intermediate that then acts as a nucleophile to attack the vinyl ketone at the C-4 position. nih.gov
C-H Arylation/Alkynylation: Transition metal-catalyzed C-H activation provides a modern route for functionalization. For 1-aryl isoquinolines, Rh(III)-catalyzed C-H alkynylation can occur at the ortho-position of the phenyl ring (C-2'), demonstrating that positions outside the isoquinoline core can also be targeted. rsc.org
| Reaction Type | Position | Reagents | Product Type |
|---|---|---|---|
| N-Alkylation | N-2 | Alkyl halides (e.g., CH₃I) | N-alkylisoquinolinium salt |
| C-1 Arylation | C-1 | 1. Acylating agent (e.g., (R)-menthyl chlorocarbonate), AlCl₃ 2. Arene (ArH) | 2-Acyl-1-aryl-1,2-dihydroisoquinoline |
| C-4 Alkylation | C-4 | Vinyl ketone, Benzoic acid | 4-Alkylisoquinoline |
| C-H Alkynylation | C-2' (on phenyl ring) | Hypervalent iodine-alkyne reagent, Chiral SCpRh(III) complex, AgSbF₆ | 1-(2-Alkynyl-4-trifluoromethylphenyl)isoquinoline |
Electrophilic substitution reactions on the unsubstituted isoquinoline ring, such as halogenation and nitration, predominantly occur on the benzenoid ring rather than the more electron-deficient pyridinoid ring.
Halogenation: Under electrophilic conditions (e.g., Br₂ in oleum), isoquinoline is brominated at the C-5 and C-8 positions. The presence of the 1-(4-trifluoromethylphenyl) substituent is expected to influence the regioselectivity, but the benzenoid ring remains the more probable site for electrophilic attack.
Nitration: The nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253) when using standard nitrating mixtures (HNO₃/H₂SO₄). quimicaorganica.org This is because electrophilic attack occurs on the more electron-rich carbocyclic ring. quimicaorganica.org The pyridinoid ring is deactivated by the protonated nitrogen atom under these strongly acidic conditions. However, alternative methods can change this outcome. For instance, nitration via Reissert compounds, such as 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, can lead to the formation of 4-nitroisoquinoline (B1589690) derivatives after treatment with acetyl nitrate (B79036) and subsequent hydrolysis. elsevierpure.com A mild, one-step synthesis using potassium nitrite (B80452) and acetic anhydride (B1165640) in DMSO has been shown to produce 1-nitroisoquinolines directly from the corresponding isoquinolines. researchgate.net For 1-(4-trifluoromethylphenyl)isoquinoline, the directing effects of the C-1 substituent would compete with the inherent reactivity of the isoquinoline system, likely leading to complex product mixtures under standard electrophilic conditions.
| Reaction Type | Conditions | Major Product(s) for Unsubstituted Isoquinoline |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline |
| Nitration | Via Reissert Compound (with Acetyl Nitrate) | 4-Nitroisoquinoline derivatives |
| Nitration | KNO₂ / Ac₂O in DMSO | 1-Nitroisoquinoline |
| Bromination | Br₂ / Oleum | 5-Bromo- and 8-Bromoisoquinoline |
While specific examples involving this compound are not extensively documented, the general principles of ring expansion and contraction can be applied to its saturated derivatives, such as the corresponding tetrahydroisoquinoline. These reactions are typically driven by the relief of ring strain or the formation of a more stable intermediate. chemistrysteps.comchemistrysteps.com
Ring Expansion: A tetrahydroisoquinoline derivative could potentially undergo ring expansion. For example, the formation of a carbocation adjacent to the ring, such as at the C-1 position, could trigger a rearrangement where one of the ring bonds migrates, leading to an expanded benzazepine ring system. chemistrysteps.comamanote.com This process is favored if it leads to a more stable carbocation (e.g., tertiary) or relieves steric strain. youtube.com
Ring Contraction: Ring contractions often proceed through specific rearrangements. The Favorskii rearrangement, for instance, can contract a six-membered ring containing an α-halo ketone functionality into a five-membered ring carboxylic acid derivative. harvard.edu A derivative of 1-(4-trifluoromethylphenyl)tetrahydroisoquinoline, suitably functionalized, could potentially undergo such a transformation. Photochemical reactions, such as the Norrish Type II reaction, can also induce ring contractions in saturated heterocyclic systems. nih.gov
Modifications of the Trifluoromethylphenyl Moiety
The 4-(trifluoromethyl)phenyl group is generally robust and resistant to many chemical transformations. The trifluoromethyl (CF₃) group itself is highly stable. Its primary influence is electronic; it is a powerful electron-withdrawing group.
This strong deactivating effect makes the attached phenyl ring highly electron-deficient. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). Any electrophilic attack would be directed to the meta-position (C-3' and C-5') relative to the CF₃ group.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group (like a halide) were present at the ortho or para position relative to the CF₃ group. However, in the parent compound, there are no such leaving groups, making direct modification via SₙAr challenging without prior functionalization. The stability of the CF₃ group is a key feature used in drug design to block metabolic oxidation at that position. mdpi.com
Cycloaddition Reactions and Heterocycle Annulation
The isoquinoline ring system can participate in cycloaddition reactions, leading to the formation of new, fused heterocyclic structures (annulation).
[3+2] Cycloaddition: Isoquinolinium ylides, formed by the reaction of N-alkylisoquinolinium salts with a base, can act as 1,3-dipoles. These ylides can react with various dipolarophiles, such as alkynes or alkenes, in [3+2] cycloaddition reactions to generate fused five-membered rings. For instance, the reaction of an N'-(2-alkynylbenzylidene)hydrazide can lead to an intermediate that undergoes a tandem cyclization/[3+2] cycloaddition with an electron-deficient alkyne to yield trifluoromethylated pyrazolo[5,1-a]isoquinolines. beilstein-journals.org
[4+2] Cycloaddition (Diels-Alder Reaction): The pyridinoid ring of isoquinoline is electron-deficient and generally does not act as a diene in Diels-Alder reactions. However, derivatives can be synthesized via [4+2] cycloadditions. For example, the reaction of substituted oxazoles with arynes can produce functionalized isoquinolines through a [4+2] cycloaddition followed by a ring-opening pathway. researchgate.net
Metal Complexation Chemistry
1-Arylisoquinolines are highly effective ligands in coordination chemistry, particularly for the synthesis of cyclometalated complexes. 1-Phenylisoquinoline (B189431) is a classic "cyclometalating ligand" used to create highly stable organometallic complexes with transition metals like iridium(III), platinum(II), and ruthenium(II).
In this process, the isoquinoline nitrogen coordinates to the metal center, and an intramolecular C-H activation occurs at the ortho-position of the C-1 phenyl ring, forming a five-membered chelate ring. This results in a robust C^N-coordination motif. The trifluoromethyl substituent on the phenyl ring of this compound is expected to modulate the electronic properties of the ligand. The electron-withdrawing CF₃ group would lower the energy of the ligand's frontier orbitals, which can be used to tune the photophysical properties (e.g., emission color and efficiency) of the resulting metal complexes. These cyclometalated iridium and platinum complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs).
Synthesis of Metal Complexes (e.g., Iridium(III) Complexes)
The ligand this compound, often abbreviated as tfmpiq, is a prominent cyclometalating ligand used in the synthesis of phosphorescent iridium(III) complexes. These complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs). The synthesis is typically a two-step process. scispace.comresearchgate.net
The initial step involves the reaction of iridium(III) chloride trihydrate (IrCl₃·3H₂O) with an excess of the this compound ligand. This reaction is generally carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and heated under an inert nitrogen atmosphere for several hours. scispace.com This process leads to the formation of a chloro-bridged iridium(III) dimer, specifically [(tfmpiq)₂Ir(μ-Cl)]₂. This intermediate is an orange-red precipitate that can be collected by filtration and is often used in the subsequent step without extensive purification. scispace.comnih.gov
In the second step, the chloro-bridged dimer is reacted with an ancillary ligand in the presence of a base, such as Na₂CO₃. The ancillary ligand plays a crucial role in tuning the photophysical properties of the final complex. For instance, ancillary ligands like 2-(imidazo[1,2-a]pyridin-2-yl)phenol (B1209464) (imdzppo) and 2-(2H-indazol-2-yl)phenol (idzpo) have been used to create new bis-cyclometalated iridium(III) complexes. scispace.comresearchgate.net This final reaction step yields the desired monomeric iridium(III) complex, for example, [(tfmpiq)₂Ir(imdzppo)] and [(tfmpiq)₂Ir(idzpo)]. scispace.com
Table 1: Synthesized Iridium(III) Complexes with this compound
| Complex ID | Full Name | Ancillary Ligand | Reference |
|---|---|---|---|
| 2a | [(tfmpiq)₂Ir(imdzppo)] | 2-(imidazo[1,2-a]pyridin-2-yl)phenol | scispace.com |
| 2b | [(tfmpiq)₂Ir(idzpo)] | 2-(2H-indazol-2-yl)phenol | scispace.com |
Photophysical Properties of Metal Complexes
The iridium(III) complexes derived from this compound exhibit distinct photophysical properties, making them suitable as red-phosphorescent materials in OLEDs. scispace.comresearchgate.net
The absorption spectra of these complexes typically show intense absorption bands in the ultraviolet region (200-400 nm), which are attributed to ligand-centered (LC) π-π* transitions within the cyclometalating and ancillary ligands. nih.gov Weaker absorption bands are observed at longer wavelengths (beyond 400 nm), which are assigned to a combination of spin-allowed singlet and spin-forbidden triplet metal-to-ligand charge transfer (MLCT) transitions. researchgate.netnih.gov
Upon excitation, these complexes exhibit strong red phosphorescence. For example, complexes [(tfmpiq)₂Ir(imdzppo)] and [(tfmpiq)₂Ir(idzpo)] emit red light with maximum emission peaks around 608-614 nm in a degassed dichloromethane (B109758) (CH₂Cl₂) solution at room temperature (298 K). scispace.comresearchgate.net These emissions are characterized by high photoluminescence quantum yields (PLQY), which have been reported to be in the range of 39.9% to 51.9% under these conditions. scispace.comresearchgate.netresearchgate.net The emission is understood to originate from a hybrid excited state, specifically a mix of triplet MLCT, ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) states (³MLCT/³LLCT/³LC). scispace.comresearchgate.net
At lower temperatures, such as 77 K, the emission spectra of these complexes become more structured and show a slight blue shift, which is characteristic of phosphorescent emitters and further confirms the nature of the emissive state. researchgate.net The photophysical properties demonstrate that modifying the ancillary ligand can fine-tune the emission characteristics of the resulting iridium(III) complex. scispace.comccspublishing.org.cn
Table 2: Photophysical Data for Iridium(III) Complexes in Degassed CH₂Cl₂
| Complex | Absorption λmax (nm) | Emission λmax (nm) at 298 K | Emission λmax (nm) at 77 K | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| [(tfmpiq)₂Ir(imdzppo)] | ~273, 335, 400-550 | 608 | 599 | 51.9% | scispace.com |
| [(tfmpiq)₂Ir(idzpo)] | ~273, 335, 400-550 | 614 | 605 | 39.9% | scispace.com |
Biological Activity and Mechanistic Insights Focus on Molecular Interactions
General Overview of Biological Activities Associated with Isoquinoline (B145761) Scaffolds
The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds that exhibit a wide array of biological activities. nih.govmdpi.com This privileged heterocyclic system is a key component in numerous alkaloids and has been extensively utilized in medicinal chemistry to develop therapeutic agents. nih.govnih.gov Research has demonstrated that compounds containing the isoquinoline core possess significant potential in several key areas of pharmacology.
Anti-cancer effects are one of the most widely reported activities of isoquinoline derivatives. nih.govresearchgate.netnih.gov These compounds can induce cell death in various cancer cell lines through mechanisms such as apoptosis, autophagy, and cell cycle arrest. nih.gov Their anti-cancer properties are often attributed to their ability to interact with nucleic acids, inhibit crucial enzymes involved in cell proliferation, or modulate epigenetic pathways. nih.gov For instance, certain fused pyrrolo[2,1-a]isoquinolines are potent cytotoxic agents and topoisomerase inhibitors. researchgate.net
Anti-inflammatory properties have also been extensively documented for isoquinoline alkaloids. researchgate.netnih.gov Many of these compounds, such as berberine (B55584) and cepharanthine, have demonstrated the ability to mitigate inflammatory responses. researchgate.netnih.gov
Neuroprotective effects are another significant area of investigation for isoquinoline-containing molecules. nih.gov The structural diversity of these alkaloids has led to the discovery of compounds with potential applications in neurodegenerative diseases. nih.gov
Antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi, is a well-established characteristic of the isoquinoline scaffold. researchgate.netnih.govmdpi.com Natural isoquinoline alkaloids have been shown to be effective against human pathogens like Staphylococcus aureus and Escherichia coli. researchgate.net The proposed mechanisms for their antimicrobial action include the inhibition of cell division and nucleic acid synthesis. researchgate.net
Specific Molecular Target Interactions and Mechanistic Elucidation
The biological effects of 1-phenylisoquinoline (B189431) derivatives, including 1-(4-Trifluoromethylphenyl)isoquinoline, are a result of their specific interactions with various molecular targets. These interactions can range from receptor binding and antagonism to the inhibition of critical enzymes.
Receptor Binding and Antagonism Studies
Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 channel is a key player in pain perception and is activated by stimuli such as heat and capsaicin. samipubco.comnih.govnih.gov Quinoline (B57606) and isoquinoline derivatives have been investigated as potential TRPV1 inhibitors for pain relief. samipubco.com By blocking the TRPV1 channel, these compounds can reduce the hyperactivity of pain pathways, offering a promising therapeutic strategy for chronic pain conditions. samipubco.com The interaction with the vanilloid-binding pocket of the receptor is crucial for this inhibitory activity. samipubco.com
Serotonin (B10506) Receptors: While specific studies on this compound are limited, broader research into isoquinoline derivatives has shown interactions with serotonin receptors. For example, some isoquinoline-based compounds act as serotonin antagonists, which are used to manage nausea and vomiting, particularly those induced by chemotherapy. drugbank.com
Orexin (B13118510) Receptors: The orexin system is involved in regulating arousal, wakefulness, and reward processes. nih.govnih.gov Selective antagonism of the orexin-1 (OX1) receptor is being explored as a potential therapy for addiction. nih.gov Tetrahydroisoquinoline derivatives have been a focus of this research, with studies showing that substitution at the 1-position of the isoquinoline core is critical for activity at the OX1 receptor. nih.govresearchgate.net Specifically, a 4-trifluoromethylphenylethyl group at the 1-position has been noted in a dual orexin antagonist. nih.gov
Enzyme Inhibition Profiling
Tyrosyl DNA Phosphodiesterase II (TDP2): TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, which are a class of anticancer drugs. nih.govnih.govfigshare.com Inhibition of TDP2 is a promising strategy to enhance the efficacy of these cancer therapies. nih.govnih.govfigshare.com Isoquinoline-1,3-diones have been identified as a novel class of selective TDP2 inhibitors. nih.govnih.govfigshare.com Through screening and subsequent structure-activity relationship (SAR) studies, compounds with low micromolar inhibitory activity against TDP2 have been discovered. nih.govnih.govfigshare.com For instance, the initial hit compound, 6-furanoisoquinoline-1,3-dione (compound 43), had an IC50 of 10 μM, and further optimization led to compounds like analogue 64 with an IC50 of 1.9 μM against recombinant TDP2. nih.govnih.govfigshare.com
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. mdpi.comresearchgate.netresearchgate.net Consequently, mTOR inhibitors are actively being pursued as cancer therapeutics. nih.govnih.gov Tetrahydroquinoline derivatives have been designed as potential mTOR inhibitors, with computational and cellular studies demonstrating their ability to bind to the mTOR active site and exert anticancer effects. mdpi.com The inclusion of a morpholine (B109124) ring and a trifluoromethyl group has been shown to enhance the selectivity and potency of these inhibitors. mdpi.com For example, certain quinoline-based mTOR inhibitors have shown IC50 values in the nanomolar range. researchgate.net
Phosphodiesterases (PDEs): Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. nih.govnih.gov
PDE4B: Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as selective inhibitors of PDE4B, an enzyme involved in inflammatory processes. nih.gov
PDE5: 4-aryl-1-isoquinolinone derivatives have been identified as potent and selective inhibitors of PDE5. nih.gov One such compound exhibited a PDE5 inhibitory activity with an IC50 of 1.0 nM. nih.gov
Aldo-Keto Reductase (AKR):
AKR1C3: This enzyme is implicated in the development of hormone-dependent cancers and has been identified as a therapeutic target. nih.gov A study of nineteen isoquinoline alkaloids found that stylopine was the most potent inhibitor of recombinant AKR1C3. nih.gov Further research on isoquinoline derivatives as potential AKR1C3 inhibitors for conditions like prostate cancer is ongoing. japsonline.com
Investigation of Protein-Ligand Interactions at a Molecular Level
Molecular docking studies have been instrumental in understanding how isoquinoline derivatives interact with their protein targets. For instance, in the case of mTOR, docking studies of quinoline-based inhibitors have highlighted key interactions within the catalytic cleft, such as a hydrogen bond between the quinoline nitrogen and the residue Val2240, and a π-π stacking interaction with Trp2239. researchgate.net Similarly, for 1-phenyl-3,4-dihydroisoquinoline inhibitors of tubulin polymerization, molecular docking has been used to elucidate the binding mode and explain the observed structure-activity relationships. nih.gov These computational approaches, often combined with X-ray crystallography, provide a detailed picture of the binding orientation and the specific amino acid residues involved in stabilizing the protein-ligand complex.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For isoquinoline derivatives, these studies have provided valuable insights into how different substituents and their positions on the isoquinoline scaffold influence biological activity.
Impact of Substituent Position and Electronic Effects on Activity
The position and electronic nature of substituents on the 1-phenylisoquinoline core can have a profound impact on biological activity.
Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the molecule's interaction with its target. For example, in the case of aminomethylene bisphosphonates with a phenyl substituent, electron-withdrawing groups in the ortho and/or meta positions were found to be beneficial for inhibitory activity against human P5C reductase, while electron-donating groups were detrimental. mdpi.com Conversely, for 1,7/8-substituted isoquinolines, a strong electron-donating group was found to favor the formation of a rearrangement product. rsc.org
Positional Effects: The location of a substituent can dramatically alter a compound's activity and selectivity.
In the development of PDE4B inhibitors from 1-phenyl-3,4-dihydroisoquinoline amides, it was found that a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain phenyl ring enhanced both inhibitory activity and selectivity. nih.gov
For 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) inhibitors of tubulin polymerization, a compound with a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring demonstrated optimal bioactivity. nih.gov
In the context of orexin-1 receptor antagonists, SAR studies of tetrahydroisoquinolines have emphasized the importance of substitution at the 1-position for activity. nih.gov
The trifluoromethyl group, present in this compound, is a common substituent in medicinal chemistry known for its ability to modify the pharmacokinetic and pharmacodynamic properties of drug candidates due to its strong electron-withdrawing nature and lipophilicity. ontosight.ai
Interactive Data Tables
Table 1: Enzyme Inhibition by Isoquinoline Derivatives
| Compound Class | Enzyme Target | Key Findings | Reference |
| Isoquinoline-1,3-diones | TDP2 | Identified as selective inhibitors; compound 64 showed an IC50 of 1.9 μM. | nih.govnih.govfigshare.com |
| Tetrahydroquinoline derivatives | mTOR | Inclusion of trifluoromethyl and morpholine moieties enhanced selectivity and potency. | mdpi.com |
| 1-Phenyl-3,4-dihydroisoquinoline amides | PDE4B | Ortho-substitution on the C-3 side chain phenyl ring improved activity. | nih.gov |
| 4-Aryl-1-isoquinolinones | PDE5 | Compound 36a exhibited potent inhibition with an IC50 of 1.0 nM. | nih.gov |
| Isoquinoline alkaloids | AKR1C3 | Stylopine was the most potent inhibitor among nineteen tested compounds. | nih.gov |
Table 2: Receptor Binding and Antagonism by Isoquinoline Derivatives
| Compound Class | Receptor Target | Key Findings | Reference |
| Quinoline/Isoquinoline derivatives | TRPV1 | Act as inhibitors, reducing pain pathway hyperactivity. | samipubco.com |
| Tetrahydroisoquinoline derivatives | Orexin-1 (OX1) | Substitution at the 1-position is critical for antagonist activity. | nih.gov |
Role of Stereochemistry in Biological Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, has a profound impact on the biological activity of chemical compounds. mdpi.com For molecules with chiral centers, such as derivatives of 1-phenylisoquinoline, the spatial orientation of substituents can lead to different stereoisomers, primarily enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). These isomers, despite having the same chemical formula and connectivity, can exhibit significantly different interactions with chiral biological macromolecules like proteins, enzymes, and nucleic acids. solubilityofthings.com
The significance of chirality is particularly evident in pharmacology, where the specific 3D shape of a molecule dictates its ability to bind to a biological target. solubilityofthings.com Biological systems are inherently chiral, and receptors or enzyme active sites are shaped to accommodate ligands with a specific stereochemical configuration. Consequently, one enantiomer of a chiral drug may fit perfectly into its target's binding site and elicit a desired therapeutic effect, while the other enantiomer may have lower affinity, no activity, or even produce off-target effects. mdpi.comsolubilityofthings.com
In the context of isoquinoline alkaloids, many naturally occurring and synthetic derivatives are chiral and their biological activities are stereospecific. For instance, studies on various 1-benzyl substituted tetrahydroisoquinoline alkaloids have demonstrated a wide range of biological activities that are often dependent on their enantiomeric form. mdpi.com Research on other classes of compounds has shown that only isomers with a specific configuration (e.g., (5S, αS)) display significant biological potency, suggesting that processes like cellular uptake may be mediated by stereoselective transport systems. mdpi.com In some cases, different diastereoisomers of a compound can show vastly different inhibitory activities against a target enzyme; for example, one isomer might be a potent inhibitor while its counterparts are inactive. mdpi.com
While specific studies on the individual enantiomers of this compound are not detailed in the reviewed literature, the established principles of medicinal chemistry strongly suggest that its stereochemistry would be a critical determinant of its biological recognition and activity. The chiral center at the C1 position of the isoquinoline ring means the compound can exist as (R)- and (S)-enantiomers. These enantiomers would be expected to interact differently with chiral biological targets, potentially leading to variations in efficacy, potency, and metabolism. Therefore, the separation and independent biological evaluation of each enantiomer would be a crucial step in the development of this compound for any therapeutic or research application.
Pharmacophore Model Development (Theoretical Design)
Pharmacophore modeling is a cornerstone of rational drug design, allowing researchers to define the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger or block its response. mdpi.com A pharmacophore model represents an abstraction of the key molecular interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and ionizable groups, arranged in a specific three-dimensional geometry. unina.it This approach is particularly valuable when the 3D structure of the target is unknown (ligand-based design) or can be used in conjunction with a known target structure (structure-based design). unina.it
The development of a pharmacophore model is a multi-step process:
Selection of Ligands: A set of molecules with known biological activity against a common target is chosen as the training set. unina.it
Conformational Analysis: The energetically accessible 3D conformations of each molecule are generated. unina.it
Feature Identification: Key chemical features responsible for biological activity are identified for each molecule. unina.it
Superimposition and Model Generation: The conformations of the active molecules are superimposed in 3D space to identify a common arrangement of pharmacophoric features. This common pattern forms the basis of the pharmacophore hypothesis. unina.it
For isoquinoline-based compounds, pharmacophore modeling has been successfully applied to understand their structure-activity relationships (SAR) and guide the design of new, more potent inhibitors. In a study on isoquinolin-1-one derivatives as inhibitors of tumor necrosis factor α (TNFα), a ligand-based pharmacophore model was generated. nih.gov The resulting best hypothesis, designated AAHRR, consisted of five essential features: two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings. nih.gov
| Pharmacophore Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (A) | An atom or group with a lone pair of electrons capable of accepting a hydrogen bond (e.g., N, O). | Forms specific hydrogen bonds with amino acid residues (e.g., His, Tyr, Gly) in the target's active site. nih.gov |
| Hydrophobic (H) | A non-polar group (e.g., aryl ring, alkyl chain) that can engage in van der Waals or hydrophobic interactions. | Occupies hydrophobic pockets within the binding site, contributing to binding affinity. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons. | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine. nih.gov |
This model provided crucial structural insights into how these compounds bind to TNFα and served as the basis for a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which successfully predicted the activity of other molecules. nih.gov For this compound, a theoretical pharmacophore model would likely include the isoquinoline and phenyl rings as aromatic/hydrophobic features. The nitrogen atom of the isoquinoline could act as a hydrogen bond acceptor, while the trifluoromethyl group would contribute a significant hydrophobic and electron-withdrawing feature. Developing such a model would be instrumental in optimizing the structure to enhance its interaction with a specific biological target.
Applications as Chemical Probes and Research Tools
Fluorescent Probes and Biosensors for Cellular Studies
The isoquinoline scaffold is a privileged structure not only in medicinal chemistry but also in the development of fluorescent tools for biological imaging. nih.govnih.gov The inherent photophysical properties of certain isoquinoline derivatives allow them to serve as fluorophores, which can be used to visualize cellular structures and processes in real-time. nih.goved.ac.uk These small molecule probes offer advantages over larger fluorescent proteins as they are less likely to perturb the biological system under investigation. ed.ac.uk
Research has demonstrated that modifications to the isoquinoline core can tune its fluorescent properties, including absorption and emission wavelengths and quantum yields. nih.gov For example, 3-hydroxyisoquinoline (B109430) derivatives have been shown to exhibit deep-blue fluorescence under UV excitation, with emission maxima typically ranging from 395 to 446 nm. nih.gov One such compound was successfully used as a fluorescent dye that specifically localized within the cell nuclei of the invertebrate Ciona intestinalis, demonstrating its utility for live-cell imaging. nih.gov
Furthermore, the quinoline/isoquinoline core can be strategically modified to create "turn-on" fluorescent probes or biosensors. In one study, a non-fluorescent, quinoline-based anticancer agent (RM-581) was converted into a highly fluorescent probe (RM-581-Fluo) simply by the addition of a dimethylamino group. nih.gov This modification enabled the use of confocal microscopy to track the molecule's distribution within breast cancer cells, revealing its accumulation in the endoplasmic reticulum. nih.gov This highlights a powerful strategy for developing chemical tools to investigate the mechanism of action of bioactive compounds.
| Isoquinoline/Quinoline Derivative Type | Fluorescent Property | Observed Application in Cellular Studies | Reference |
|---|---|---|---|
| 3-Hydroxyisoquinoline | Blue fluorescence (Emission max: 395-446 nm) | Live-cell imaging, specific staining of cell nuclei. | nih.gov |
| 7-N,N-dimethylamino-quinoline steroid | Green fluorescence (Emission max: ~505 nm) | Tracking drug localization, revealed accumulation in the endoplasmic reticulum. | nih.gov |
| Pyrroloquinoline derivative | Turn-on fluorescence upon binding | Selective detection and imaging of lysine (B10760008) in living cells. | escholarship.orgmdpi.com |
Given the established fluorescence of the isoquinoline scaffold, this compound holds potential for development as a fluorescent probe. Its photophysical properties could be characterized and potentially optimized through further chemical modification to create tools for cellular imaging and biosensing applications.
Luminescence pH Sensors for Intracellular Environments
Fluorescent small molecules are powerful tools for measuring pH changes within living cells and their specific organelles. researchgate.net The development of probes that respond to pH with a change in their luminescence (fluorescence intensity, lifetime, or wavelength) allows for high-resolution spatiotemporal mapping of intracellular pH homeostasis. mdpi.com Several quinoline and isoquinoline-related heterocyclic systems have been engineered to function as effective pH sensors.
The mechanism by which these probes sense pH often relies on protonation/deprotonation events that alter the electronic properties of the fluorophore. These events can influence processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a detectable change in the fluorescence signal. researchgate.netmdpi.com
Quinoline-2-thiol derivatives have been shown to exhibit changes in fluorescence in response to variations in pH. researchgate.net
An aminoquinoxaline-based sensor was developed that displays dual colorimetric and fluorescent responses to pH changes in acidic aqueous solutions. As the pH decreases, protonation of the amino groups leads to distinct shifts in both the absorption and emission spectra. mdpi.com
An indolizine-based fluorophore was designed to act as a pH sensor where the protonation state of a carboxylic acid group controls the ICT process. In acidic conditions (pH 3.0), the probe exhibits intense blue-shifted emission (473 nm), while under neutral conditions (pH 7.0), it shows a red-shifted emission (529 nm), allowing for ratiometric pH sensing. mdpi.com
These examples demonstrate that the quinoline and isoquinoline frameworks are versatile scaffolds for creating pH sensors. The nitrogen atom within the isoquinoline ring of this compound is a basic site that can be protonated. This protonation event could potentially modulate the compound's fluorescence properties, making it a candidate for investigation as an intracellular pH sensor. The trifluoromethylphenyl substituent could further influence the pKa of the isoquinoline nitrogen and the photophysical response to pH changes.
Investigational Chemical Biology Tools for Pathway Dissection
A chemical probe is a selective small-molecule modulator of a protein's function that enables researchers to investigate the role of that protein in cellular pathways and disease models. escholarship.org Compounds based on the 1-phenyl-isoquinoline scaffold have been developed as such tools to dissect complex biological processes, most notably the dynamics of the cytoskeleton.
A series of 1-phenyl-3,4-dihydroisoquinoline derivatives were synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Molecules that interfere with tubulin dynamics are potent anticancer agents and valuable research tools for studying the cell cycle.
In this study, compound 5n , a 1-phenyl-dihydroisoquinoline bearing a 3'-hydroxy and 4'-methoxy substitution on the phenyl ring, was identified as a potent inhibitor of tubulin polymerization. nih.gov Molecular docking studies suggested that the compound binds to the colchicine-binding site on tubulin, thereby preventing its assembly into microtubules. nih.gov By using such a compound, researchers can acutely disrupt microtubule function and observe the downstream consequences, providing a powerful method for pathway dissection. For example, treating cells with this probe could be used to investigate:
The specific timing of microtubule-dependent events in mitosis.
The role of microtubule integrity in cell signaling pathways.
The interplay between the cytoskeleton and other cellular organelles.
The development of this compound and its analogs as chemical probes for specific biological targets represents a significant application. By identifying a protein target for this compound and characterizing its on-target activity and selectivity, it could be transformed from a simple chemical entity into a sophisticated tool for dissecting cellular pathways and validating new therapeutic strategies. escholarship.org
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1-(4-trifluoromethylphenyl)isoquinoline and its derivatives is geared towards efficiency and environmental responsibility. Traditional methods for creating 1-arylisoquinolines often rely on harsh conditions and multi-step processes. The development of novel synthetic strategies is crucial for making these compounds more accessible for research and development.
Key areas of focus include:
Direct C-H Arylation: This modern synthetic approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. rsc.org Future work will likely concentrate on optimizing catalysts and reaction conditions to directly couple an aryl group to the C1 position of the isoquinoline (B145761) core, reducing waste and procedural steps. rsc.org
Green Chemistry Principles: Research is increasingly directed towards protocols that utilize recoverable catalysts, sustainable solvents (like water or bio-based solvents), and non-conventional energy sources such as microwave or ultrasonic irradiation. rsc.orgmdpi.com These methods aim to reduce the environmental impact and cost of synthesis. rsc.org
Renewable Starting Materials: A long-term goal is to derive the foundational chemical structures from renewable feedstocks. kit.edu Lignin, an abundant biopolymer, is a promising renewable source of aromatic compounds that could potentially be used to construct the phenyl and isoquinoline rings. kit.edu
| Synthetic Approach | Key Advantages | Future Research Goal |
| Direct C-H Arylation | High atom economy, reduced waste, fewer synthetic steps. | Optimization of catalysts (e.g., palladium, copper) for higher yields and selectivity. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Scaling up reactions for industrial applicability. |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Developing efficient pathways to convert biomass into key chemical intermediates. |
Advanced Mechanistic Investigations into Chemical Reactivity and Biological Interactions
A deep understanding of how this compound interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent. The trifluoromethyl (CF3) group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which in turn affects its biological activity. mdpi.commdpi.com
Future investigations will likely involve:
Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets of the compound.
Binding Site Characterization: Using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise binding mode of the compound to its target protein.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the isoquinoline and trifluoromethylphenyl rings to probe which structural features are critical for biological activity. mdpi.com The trifluoromethyl group is known to enhance target binding affinity through electrostatic and hydrophobic interactions. mdpi.com
Rational Design of Derivatives with Modulated Selectivity and Potency for Specific Molecular Targets
Building on mechanistic insights, the rational design of new derivatives aims to create compounds with improved therapeutic profiles. The goal is to enhance potency against the desired target while minimizing off-target effects, which can lead to side effects.
This involves:
Bioisosteric Replacement: Strategically replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency or pharmacokinetics. For instance, exploring alternatives to the trifluoromethyl group could fine-tune the compound's properties.
Conformational Restriction: Introducing structural elements that lock the molecule into a specific three-dimensional shape that is optimal for binding to its target.
Multi-Target Ligands: Designing single molecules that can interact with multiple disease-relevant targets, a strategy that can be effective for complex diseases. rsc.org Research into pyrazoline derivatives with a trifluoromethylphenyl group has shown promise in developing compounds with anti-inflammatory and antidiabetic properties. researchgate.netnih.gov
Exploration of New Biological Targets and Pathways Mediated by Isoquinoline Derivatives
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities. While initial research may focus on a specific target, it is crucial to explore the broader therapeutic potential of this compound and its derivatives.
Future avenues of exploration include:
High-Throughput Screening: Testing the compound against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to uncover new therapeutic opportunities.
Phenotypic Screening: Evaluating the compound's effect on cellular models of various diseases (e.g., cancer, neurodegenerative disorders, infectious diseases) to identify novel therapeutic applications without a preconceived target.
Pathway Analysis: Using systems biology approaches to understand how the compound affects complex cellular signaling networks, which can reveal unexpected mechanisms of action and new therapeutic indications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mit.edunih.govmdpi.com These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties with increasing accuracy. nih.govnih.gov
For this compound, AI and ML can be applied to:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. mdpi.com
De Novo Drug Design: Using generative models to design entirely new molecules based on the 1-arylisoquinoline scaffold with optimized properties for a specific biological target. nih.gov
Synthesis Planning: AI-powered tools can devise the most efficient and cost-effective synthetic routes for novel derivatives, accelerating the research and development cycle. mit.edu
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | Computationally screening large libraries of virtual compounds to identify those with a high probability of binding to a target. mdpi.comnih.gov | Reduces the time and cost of identifying initial hit compounds. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. | Helps to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. |
| Generative Design | Creating novel molecular structures with desired properties using deep learning algorithms. nih.gov | Expands the chemical space of potential drug candidates beyond what is intuitively accessible to chemists. |
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-trifluoromethylphenyl)isoquinoline derivatives?
- Methodology : Derivatives are typically synthesized via coupling reactions (e.g., Suzuki-Miyaura) using halogenated isoquinoline precursors. For example, 1-chloroisoquinoline reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ catalyst under inert conditions . Alternatively, amidation of pyridoindole precursors with trifluoromethylphenyl groups has been reported, yielding derivatives with >78% efficiency using THF as solvent and triethylamine as a base .
Q. How are structural and purity characteristics validated for this compound?
- Methodology : Characterization relies on 1H/13C NMR to confirm substituent positions (e.g., δ 8.65 ppm for isoquinoline protons) , IR spectroscopy for functional group analysis (e.g., C=O stretches at ~1650 cm⁻¹ in formamide derivatives) , and HPLC/GC for purity (>98% in commercial samples) . Melting points (e.g., 261–263°C for N-ethyl derivatives) further validate crystallinity .
Q. What in vitro models are used to screen its biological activity?
- Methodology : Anti-inflammatory activity is assessed using LPS-stimulated RAW264.7 macrophages (measuring TNF-α/IL-6 suppression via ELISA) and Tg(mpx::EGFP) zebrafish (neutrophil migration inhibition quantified by fluorescence microscopy) . IC₅₀ values are derived from dose-response curves, with FPTQ (a related isoquinoline) showing IC₅₀ = 1.2 µM in zebrafish .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity and binding kinetics?
- Methodology : Comparative SAR studies of CF₃ vs. Cl/CH₃ substituents reveal enhanced lipophilicity (LogP = 3.53 for CF₃ vs. 2.89 for CH₃) and metabolic stability . Docking simulations (e.g., AutoDock Vina) predict CF₃ enhances hydrophobic interactions with mGluR1 allosteric pockets, validated via SPR binding assays (KD = 12 nM) .
Q. What strategies resolve contradictions in reported anti-inflammatory mechanisms?
- Methodology : Discrepancies in LPO (lipid peroxidation) inhibition (e.g., 40% vs. 60% in different studies) are addressed via ROS scavenging assays (DCFH-DA probe) and mitochondrial membrane potential measurements (JC-1 dye). Confounding factors (e.g., cell type variability) are controlled using isogenic cell lines .
Q. How are fragment-based designs applied to optimize isoquinoline derivatives?
- Methodology : A "merging by design" approach screens monosubstituted fragments (e.g., 5,000 derivatives) for binding to target proteins. Fragments with complementary pharmacophores (e.g., CF₃ at position 1 and methoxy at position 7) are merged, followed by MM-PBSA binding free energy calculations to prioritize candidates .
Q. What advanced spectroscopic techniques elucidate degradation pathways?
- Methodology : LC-QTOF-MS identifies oxidative metabolites (e.g., hydroxylation at C-3), while TGA/DSC (heating at 10°C/min under N₂) reveals thermal stability thresholds (decomposition onset at 185°C) . DFT calculations model bond dissociation energies to predict pyrolysis products (e.g., HCC≡CH and C₆H₅CN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
